molecular formula C27H43NO3 B125568 Taipaienine CAS No. 151183-22-1

Taipaienine

Cat. No. B125568
M. Wt: 429.6 g/mol
InChI Key: XQSVIMODVULFBY-JPMWHBNYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Taipaienine is a naturally occurring alkaloid found in a variety of plant species, including Corydalis yanhusuo and Fumaria officinalis. This compound has gained significant attention in recent years due to its potential therapeutic applications. Taipaienine has been found to possess a wide range of biological activities, including analgesic, anti-inflammatory, and neuroprotective effects. In

Mechanism Of Action

The mechanism of action of Taipaienine is complex and not fully understood. However, it is believed to act on several different pathways in the body. Taipaienine has been found to activate the opioid receptors in the brain, leading to pain relief. Additionally, Taipaienine has been found to inhibit the production of inflammatory cytokines, leading to its anti-inflammatory effects.

Biochemical And Physiological Effects

Taipaienine has been found to possess a wide range of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory effects, Taipaienine has been found to possess neuroprotective properties. It has been shown to protect against oxidative stress and reduce the production of reactive oxygen species (ROS). Additionally, Taipaienine has been found to possess anti-tumor properties, making it a potential treatment for cancer.

Advantages And Limitations For Lab Experiments

One of the advantages of using Taipaienine in lab experiments is its natural origin. Taipaienine is found in a variety of plant species, making it easy to obtain. Additionally, Taipaienine has been found to possess a wide range of biological activities, making it a versatile compound for research. However, one of the limitations of using Taipaienine in lab experiments is its complex synthesis process. Additionally, the effects of Taipaienine can vary depending on the species of plant it is extracted from, making it difficult to standardize experiments.

Future Directions

There are several future directions for research on Taipaienine. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Taipaienine has been found to possess neuroprotective properties, making it a potential treatment for these conditions. Additionally, Taipaienine has been found to possess anti-tumor properties, making it a potential treatment for cancer. Finally, research on the synthesis of Taipaienine is ongoing, with the goal of developing a more efficient and cost-effective method of production.
Conclusion:
In conclusion, Taipaienine is a naturally occurring alkaloid with a wide range of biological activities. Its potential therapeutic applications, including analgesic, anti-inflammatory, and neuroprotective effects, make it a promising compound for future research. While the synthesis of Taipaienine is complex, ongoing research is focused on developing a more efficient and cost-effective method of production. Overall, Taipaienine has the potential to be a valuable tool in the development of new treatments for a variety of medical conditions.

Scientific Research Applications

Taipaienine has been the subject of numerous scientific studies in recent years. One of the most promising areas of research is its potential as an analgesic. Taipaienine has been found to activate the opioid receptors in the brain, leading to pain relief. Additionally, Taipaienine has been found to possess anti-inflammatory properties, making it a potential treatment for conditions such as arthritis.

properties

CAS RN

151183-22-1

Product Name

Taipaienine

Molecular Formula

C27H43NO3

Molecular Weight

429.6 g/mol

IUPAC Name

(1R,2S,6R,9R,10R,11R,14S,15S,18S,20S,23R,24S)-6,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one

InChI

InChI=1S/C27H43NO3/c1-15-17-4-5-18-19(21(17)13-28-14-26(2,31)8-7-24(15)28)11-22-20(18)12-25(30)23-10-16(29)6-9-27(22,23)3/h15-24,29,31H,4-14H2,1-3H3/t15-,16+,17+,18-,19-,20+,21-,22+,23-,24-,26-,27-/m1/s1

InChI Key

XQSVIMODVULFBY-JPMWHBNYSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2CC[C@@H]3[C@H]([C@@H]2CN4[C@@H]1CC[C@@](C4)(C)O)C[C@H]5[C@H]3CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O)C

SMILES

CC1C2CCC3C(C2CN4C1CCC(C4)(C)O)CC5C3CC(=O)C6C5(CCC(C6)O)C

Canonical SMILES

CC1C2CCC3C(C2CN4C1CCC(C4)(C)O)CC5C3CC(=O)C6C5(CCC(C6)O)C

synonyms

taipaienine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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